molecular formula C17H12O2 B3331721 6-Phenylnaphthalene-2-carboxylic acid CAS No. 855207-53-3

6-Phenylnaphthalene-2-carboxylic acid

Cat. No.: B3331721
CAS No.: 855207-53-3
M. Wt: 248.27 g/mol
InChI Key: BNMIGHLFXDYZGD-UHFFFAOYSA-N
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Description

6-Phenylnaphthalene-2-carboxylic acid is an organic compound with the molecular formula C17H12O2. It is a derivative of naphthalene, where a phenyl group is attached to the sixth position and a carboxylic acid group is attached to the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylnaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by oxidation to introduce the carboxylic acid group . This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and typically involves refluxing the reaction mixture in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce primary alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 6-Phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Phenylnaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-phenylnaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMIGHLFXDYZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704789
Record name 6-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855207-53-3
Record name 6-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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